molecular formula C23H26N2O4S B284861 cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate

cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B284861
M. Wt: 426.5 g/mol
InChI Key: HLJJTUOHQSYOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate, commonly known as CPPT, is a chemical compound that has been gaining attention in the field of scientific research. CPPT belongs to the class of thieno[2,3-d]pyrimidine derivatives and has shown potential in various biological activities.

Mechanism of Action

CPPT exerts its biological activities through various mechanisms. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. CPPT has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, CPPT has been shown to inhibit the replication of various viruses, including influenza virus and hepatitis B virus.
Biochemical and Physiological Effects:
CPPT has been found to modulate various biochemical and physiological processes. It has been reported to reduce oxidative stress and lipid peroxidation, thereby protecting cells from damage. CPPT has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, CPPT has been shown to improve mitochondrial function and reduce mitochondrial damage.

Advantages and Limitations for Lab Experiments

CPPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. CPPT has also been found to have low toxicity and can be used at high concentrations without adverse effects. However, CPPT has limitations in terms of its solubility, which can affect its bioavailability. Additionally, further studies are required to determine the optimal dosage and treatment duration for CPPT.

Future Directions

For research include the development of novel CPPT derivatives with improved solubility and bioavailability. Additionally, further studies are required to determine the optimal dosage and treatment duration for CPPT in various disease conditions. Furthermore, the potential of CPPT as a drug candidate for the treatment of neurodegenerative diseases and cardiovascular diseases requires further investigation.

Synthesis Methods

CPPT can be synthesized through a multi-step reaction process involving the reaction of 4-propoxybenzaldehyde with cyclohexanone, followed by reaction with thioacetic acid, and finally, cyclization with 2-amino-4,5,6,7-tetrahydrothieno[2,3-d]pyrimidine-4-one. The synthesis method has been optimized to yield a high purity product with good yield.

Scientific Research Applications

CPPT has been extensively studied for its potential in various biological activities. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. CPPT has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CPPT has been found to have cardioprotective effects and can be used in the treatment of cardiovascular diseases.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

cyclohexyl 2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetate

InChI

InChI=1S/C23H26N2O4S/c1-2-12-28-17-10-8-16(9-11-17)19-14-30-22-21(19)23(27)25(15-24-22)13-20(26)29-18-6-4-3-5-7-18/h8-11,14-15,18H,2-7,12-13H2,1H3

InChI Key

HLJJTUOHQSYOSA-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OC4CCCCC4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OC4CCCCC4

Origin of Product

United States

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